molecular formula C10H10N2 B146804 2,3-Dimethylquinoxaline CAS No. 2379-55-7

2,3-Dimethylquinoxaline

Cat. No. B146804
CAS RN: 2379-55-7
M. Wt: 158.2 g/mol
InChI Key: FKHNZQFCDGOQGV-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline is a derivative of quinoxaline, a heterocyclic compound consisting of a fused benzene and pyrazine ring. The presence of methyl groups at the 2 and 3 positions distinguishes it from its parent compound and influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 2,3-dimethylquinoxaline derivatives can be achieved through various methods. For instance, the electrooxidation of 2,3-dimethylhydroquinone in the presence of CH acid nucleophiles leads to the formation of related products via electrochemical mechanisms, offering an environmentally friendly method with high atomic economy . Additionally, the reaction of 2,3-dimethylquinoxaline with copper(II) halides results in copper(I) compounds, indicating its reactivity with transition metals . Metalation of 2,3-dimethylquinoxaline using lithium diisopropylamide can afford mono- or dicarbanions, which can be further reacted with electrophiles to yield a variety of disubstituted quinoxalines .

Molecular Structure Analysis

The molecular structure of 2,3-dimethylquinoxaline has been characterized through various techniques. For example, a cocrystal of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid was analyzed using single crystal X-ray diffraction, revealing a monoclinic space group with specific lattice parameters . The crystal structure of a brominated derivative was found to contain Cu4Br4 tetramers linked into chains by pairs of ligands .

Chemical Reactions Analysis

2,3-Dimethylquinoxaline undergoes a range of chemical reactions. It can be chlorinated using Vilsmeier reagent to yield 2,3-dichloroquinoxalines . It also reacts with aromatic aldehydes, nitroso, and diazo compounds, with the introduction of an N-oxide group increasing the reactivity of the methyl group in the α-position . Furthermore, it can form cocrystals through hydrogen bonding, as demonstrated by the hydrogen-bonded cocrystal with dimethylglyoxime .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylquinoxaline derivatives have been explored through spectroscopic and computational methods. The FTIR, FT-Raman, and FT-NMR spectral analysis, along with density functional theory (DFT) calculations, have been used to investigate the functional groups present in the cocrystals . The thermal behavior of these crystals has been studied using TG/DSC analysis, and their molecular properties, such as frontier molecular orbitals and nonlinear optical (NLO) properties, have been reported .

Relevant Case Studies

Case studies involving 2,3-dimethylquinoxaline include the synthesis of novel copper(I) halide polymers, where the compound's reactivity with copper(II) halides was explored . Another case study involves the cocrystallization with 3,5-dinitrobenzoic acid, which provided insights into the intermolecular interactions and the molecular properties of the resulting cocrystal . These studies highlight the compound's versatility and potential applications in materials science and coordination chemistry.

Scientific Research Applications

Antifungal Activity

2,3-Dimethylquinoxaline has been studied for its antifungal properties. In a study, its effectiveness was evaluated in vitro against various pathogenic fungi, including Candida, Aspergillus, Cryptococcus, and Trichophyton species. Additionally, its efficacy in vivo against oral candidiasis was tested using a mice model (Alfadil et al., 2021).

Biological Activity Modeling

Research involving mass spectrometry and density functional theory has been conducted to understand the biological activities of 2,3-Dimethylquinoxaline derivatives. These studies highlight their antimicrobial, antifungal, bactericidal, and preservative properties, which are significant in medicine and the food industry (Tayupov et al., 2021).

Interaction with Copper Halides

The interaction of 2,3-Dimethylquinoxaline with copper(II) halides has been examined, leading to various copper(I) compounds. These studies are essential for understanding the molecular structures and reactions of these compounds (Willett et al., 2001).

Antibacterial Properties

A study focused on synthesizing new quinoxaline-based heterocycles, including 2,3-Dimethylquinoxaline derivatives, to explore their antibacterial properties. The synthesized compounds showed significant antibacterial effects against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo et al., 2021).

Electrochemical Oxidation

Research on the electrooxidation of 2,3-dimethylhydroquinone, a related compound, in the presence of various nucleophiles has been conducted. This study is significant for understanding the electrochemical behavior and potential applications of 2,3-Dimethylquinoxaline in various chemical reactions (Davarani et al., 2006).

Co-crystal Formation

2,3-Dimethylquinoxaline has been studied for its ability to form co-crystals with other compounds like dimethylglyoxime. These studies provide insights into the structural, spectral, and thermal properties of such co-crystals, important for material science and pharmaceutical applications (Biswas et al., 2013).

Charge-Transfer Complexes

The formation and characterization of hydrogen-bonded charge-transfer complexes involving 2,3-Dimethylquinoxaline have been explored. These studies are significant for understanding the pharmacological properties and potential applications of such complexes (Murugesan et al., 2014).

Safety And Hazards

2,3-Dimethylquinoxaline is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

2,3-dimethylquinoxaline
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InChI

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
Source PubChem
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InChI Key

FKHNZQFCDGOQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID4062355
Record name Quinoxaline, 2,3-dimethyl-
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Molecular Weight

158.20 g/mol
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Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethylquinoxaline
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Product Name

2,3-Dimethylquinoxaline

CAS RN

2379-55-7
Record name 2,3-Dimethylquinoxaline
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Record name 2,3-Dimethylquinoxaline
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Record name Quinoxaline, 2,3-dimethyl-
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Record name 2,3-DIMETHYLQUINOXALINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
J Francis, JK Landquist, AA Levi, JA Silk… - Biochemical …, 1956 - ncbi.nlm.nih.gov
… istics, a comparison of its absorption spectrum with those of numerous quinoxaline derivatives, and its non-identity with the di-N-oxide of 5- or 6-hydroxy2:3-dimethylquinoxaline, it was …
Number of citations: 45 www.ncbi.nlm.nih.gov
A Mustafa, M Kamel - Journal of the American Chemical Society, 1955 - ACS Publications
(3) Cf, the dienophilic reactivity of N-phenylmaleimide and its psubstituted derivatives toward 6, 6-diphenylfulvene (HD Barnstorff and JS Meek, Division of Organic Chemistry of the …
Number of citations: 17 pubs.acs.org
T Hökelek, H Batı, Y Bekdemir, H Kütük - … Section E: Structure …, 2001 - scripts.iucr.org
The title compound, C10H10N2·C4H8N2O2, consists of hydrogen-bonded 2,3-dimethylquinoxaline and dimethylglyoxime molecules. Both dimethylglyoximes are located on an …
Number of citations: 22 scripts.iucr.org
AC McLellan, PJ Thornalley - Analytica chimica acta, 1992 - Elsevier
Methylglyoxal (2-oxopropanal) may be assayed in chemical and biological systems by derivatisation with 1,2-diamino-4,5-dimethoxybenzene to form 6,7-dimethoxy-2-methylquinoxaline…
Number of citations: 94 www.sciencedirect.com
RD Willett, JR Jeitler, B Twamley - Inorganic Chemistry, 2001 - ACS Publications
The reaction of 2,3-dimethylquinoxaline (dmq) with copper(II) halides in water/ethanol solution yields a variety of copper(I) compounds. The major products have the stoichiometry (dmq)…
Number of citations: 39 pubs.acs.org
J Peralta-Cruz, M Díaz-Fernández… - New Journal of …, 2016 - pubs.rsc.org
An experimental and theoretical study of the regioselective Riley oxidation was conducted on a series of 2,3-dimethyl-6-substituted-quinoxalines bearing EWG (NO2, CN, CF3, Cl, Br, F, …
Number of citations: 4 pubs.rsc.org
EC Taylor, ES Hand - Journal of the American Chemical Society, 1963 - ACS Publications
Frequent reference is made in the literature3 to theDiels-Alder reaction of 2, 3-dimethylquinoxaline (purportedly reacting in its tautomeric dimethylene form) with maleic anhydride and N-…
Number of citations: 28 pubs.acs.org
R Aggarwal, C Rani, G Sumran - Synthetic Communications, 2014 - Taylor & Francis
A series of 2-(arylimino)-3-(hydroxyimino)butanes 3a–g, easily accessed by the condensation of variously substituted anilines 1a–g with biacetyl monoxime 2, were efficiently cyclized to …
Number of citations: 9 www.tandfonline.com
EC Taylor, ES Hand - The Journal of Organic Chemistry, 1962 - ACS Publications
In discussions of quinoxalines, reference2 is frequently made to the “Diels-Alder” reaction of 2, 3-dimethylquinoxaline and p-benzoquinone in which the former compound is thought to …
Number of citations: 9 pubs.acs.org
A Schönberg, A Mortafa - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
… Further evidence that 2 : 3-dimethylquinoxaline can be applied in diene synthesis with maleic anhydride and p-benzoquinone was found in the fact that no reaction of this type occurred …
Number of citations: 8 pubs.rsc.org

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